N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
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Overview
Description
N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C18H25N7O3 It is characterized by the presence of a benzyl group, a morpholine ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using nitric acid under controlled conditions.
Attachment of the Benzyl Group: Benzylation is carried out using benzyl chloride in the presence of a base such as sodium hydroxide.
Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), benzyl chloride (C7H7Cl).
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N4-(9-Ethyl-9H-carbazol-3-yl)-N2-(3-Morpholin-4-yl-propyl)-pyriMidine-2,4-diaMine .
- N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine .
Uniqueness
N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the morpholine ring contributes to its solubility and reactivity.
Properties
IUPAC Name |
4-N-benzyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c19-16-15(25(26)27)17(21-13-14-5-2-1-3-6-14)23-18(22-16)20-7-4-8-24-9-11-28-12-10-24/h1-3,5-6H,4,7-13H2,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCVLGFPYYJLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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